molecular formula C12H21N3 B13476871 1-(4-Isopropylcyclohexyl)-1h-pyrazol-5-amine

1-(4-Isopropylcyclohexyl)-1h-pyrazol-5-amine

Cat. No.: B13476871
M. Wt: 207.32 g/mol
InChI Key: SPCNWDJKEJZVSP-UHFFFAOYSA-N
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Description

1-(4-Isopropylcyclohexyl)-1h-pyrazol-5-amine is an organic compound that features a cyclohexyl ring substituted with an isopropyl group and a pyrazole ring

Preparation Methods

The synthesis of 1-(4-Isopropylcyclohexyl)-1h-pyrazol-5-amine typically involves multiple steps. One common method starts with the Friedel-Crafts acylation of cumene (isopropylbenzene) to produce 4-isopropylacetophenone. This intermediate is then subjected to hydrogenation to yield 1-(4-Isopropylcyclohexyl)ethanol. The final step involves the formation of the pyrazole ring through cyclization reactions .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Catalysts such as Ru-supported catalysts are often used in the hydrogenation steps to improve yield and efficiency .

Chemical Reactions Analysis

1-(4-Isopropylcyclohexyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-(4-Isopropylcyclohexyl)-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Isopropylcyclohexyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for the nociceptin receptor (NOP), which is involved in modulating pain and reward pathways. This interaction can influence the acquisition and expression of conditioned place preference, a measure of drug reward .

Comparison with Similar Compounds

1-(4-Isopropylcyclohexyl)-1h-pyrazol-5-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the cyclohexyl and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

2-(4-propan-2-ylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-9(2)10-3-5-11(6-4-10)15-12(13)7-8-14-15/h7-11H,3-6,13H2,1-2H3

InChI Key

SPCNWDJKEJZVSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)N2C(=CC=N2)N

Origin of Product

United States

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